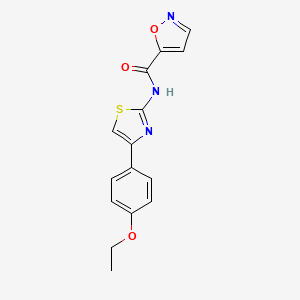

N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-2-20-11-5-3-10(4-6-11)12-9-22-15(17-12)18-14(19)13-7-8-16-21-13/h3-9H,2H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYHWLCNUGHSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The isoxazole ring can be synthesized through the cycloaddition reaction of nitrile oxides with alkynes . The final coupling step involves the reaction of the thiazole and isoxazole intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and isoxazole rings

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research indicates that isoxazole derivatives, including N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide, exhibit promising anticancer activity. For instance, a study on various isoxazole derivatives highlighted their efficacy against liver cancer cell lines, showing significant antiproliferative effects with IC50 values as low as 0.7 µM . The mechanism involves cell cycle arrest and downregulation of cyclin-dependent kinases, which are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. In particular, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative diseases . The structure-activity relationship studies suggest that modifications to the thiazole and isoxazole rings can enhance inhibitory potency.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the thiazole ring through condensation reactions.

- Introduction of the isoxazole moiety via cycloaddition reactions.

- Finalization of the carboxamide group through amide coupling reactions.

The synthesis process has been optimized to improve yields and reduce reaction times, making it more feasible for large-scale production .

Structure-Activity Relationship (SAR)

SAR studies have revealed that variations in substituents on the thiazole and isoxazole rings significantly affect biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can enhance binding affinity to target proteins, thus improving efficacy against specific diseases .

Case Study: Anticancer Activity

In a recent study, this compound was evaluated alongside other derivatives for their anticancer properties against various cell lines including Huh7 and HepG2. The results demonstrated that compounds with similar structural features could inhibit cell growth effectively, with some achieving IC50 values below 5 µM . This indicates a potential pathway for developing new cancer therapies based on this compound.

Case Study: Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of isoxazole derivatives in models of neurodegenerative diseases such as spinal muscular atrophy (SMA). Compounds that stabilize survival motor neuron protein have shown promise in enhancing neuronal survival and function . The thiazole-isoxazole framework appears to play a critical role in these protective mechanisms.

Tables

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it can interact with DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Thiazole Core

The thiazole ring is a common scaffold in bioactive molecules. Key comparisons include:

Key Observations :

Isoxazole Derivatives: Electronic and Conformational Differences

Isoxazole rings are electron-deficient, influencing reactivity and binding. Comparisons include:

Key Observations :

Key Observations :

Key Observations :

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by the following structural components:

- Thiazole Ring : Known for its role in various biological activities.

- Isoxazole Moiety : Contributes to the compound’s interaction with biological targets.

- Ethoxy-substituted Phenyl Group : Enhances lipophilicity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

- Formation of the Thiazole Ring : Achieved through the reaction of ethoxyphenyl thiourea with α-haloketones.

- Cyclization to Isoxazole : Involves the reaction of β-keto esters with hydroxylamine.

- Coupling Reaction : The thiazole and isoxazole intermediates are coupled using reagents like EDCI in the presence of a base such as triethylamine.

Anticancer Properties

This compound has demonstrated notable anticancer activity against various cancer cell lines. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Induction of apoptosis and cell cycle arrest |

| HCT116 (Colon) | 3.8 | Inhibition of CDK4 and modulation of cell signaling |

| A549 (Lung) | 4.5 | Inhibition of VEGF-induced proliferation |

Studies have shown that compounds with similar structural features exhibit significant cytotoxicity, with IC50 values ranging from 3.8 to 5.0 µM against various cancer cell lines, indicating strong potential for therapeutic use in oncology .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The compound's ability to inhibit COX enzymes suggests its potential application in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It influences pathways related to cell survival, proliferation, and apoptosis.

- Interaction with Cellular Targets : The structural features facilitate interactions with various biological macromolecules, enhancing its efficacy against targeted diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MCF7 Cells : This study demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.

- Inflammatory Disease Model : In models of induced inflammation, administration of this compound led to a marked decrease in inflammatory markers, indicating its therapeutic potential for inflammatory conditions .

Q & A

Q. What are the optimized synthetic pathways for N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with the isoxazole-carboxamide moiety. Key steps include:

- Cyclocondensation : Reacting 4-ethoxyphenyl thiourea derivatives with α-haloketones to form the thiazole ring .

- Coupling Reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the isoxazole-5-carboxylic acid to the thiazole amine group .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, with yields >75% achieved under reflux conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole and isoxazole rings. For example, the thiazole C-2 proton appears as a singlet at δ 7.8–8.2 ppm, while the isoxazole carbonyl resonates at ~165 ppm in C NMR .

- FT-IR : Carboxamide C=O stretching at ~1680 cm and thiazole C-N vibrations at ~1520 cm validate functional groups .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 370.0825) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to kinases or GPCRs, identifying key interactions (e.g., hydrogen bonds with the carboxamide group and π-π stacking with the thiazole ring) .

- DFT Calculations : Density Functional Theory optimizes the compound’s geometry and calculates frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites .

- MD Simulations : Molecular dynamics (GROMACS) models stability in biological membranes, revealing conformational changes over 100-ns trajectories .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate IC values in cell-based vs. enzyme assays (e.g., discrepancies in kinase inhibition due to off-target effects in cellular environments) .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in vivo reduces efficacy observed in vitro .

- Species-Specific Receptors : Compare binding affinities across human vs. murine models (e.g., variations in ATP-binding pockets affecting inhibitory potency) .

Q. What are the design principles for modifying the thiazole and isoxazole moieties to enhance target selectivity?

Methodological Answer:

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF) at C-4 to enhance π-stacking with hydrophobic kinase pockets .

- Isoxazole Tweaks : Replace the ethoxyphenyl group with a 4-fluorophenyl moiety to reduce steric hindrance in tight binding sites .

- Bioisosteric Replacement : Substitute the carboxamide with a sulfonamide to improve solubility without compromising affinity .

Q. How does this compound compare structurally and functionally to analogs like N-(4-fluorophenyl)thiazole-2-carboxamide?

Methodological Answer:

- Structural Comparison : The ethoxyphenyl group enhances lipophilicity (clogP = 3.2 vs. 2.8 for fluorophenyl analogs), improving membrane permeability .

- Activity Trends : Fluorophenyl analogs show stronger antimicrobial activity (MIC = 2 µg/mL vs. 8 µg/mL for ethoxyphenyl), while the ethoxyphenyl variant exhibits superior kinase inhibition (IC = 12 nM vs. 45 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.